molecular formula C19H17Cl2N B14920204 2-(2,4-dichlorophenyl)-N-(naphthalen-2-ylmethyl)ethanamine

2-(2,4-dichlorophenyl)-N-(naphthalen-2-ylmethyl)ethanamine

Cat. No.: B14920204
M. Wt: 330.2 g/mol
InChI Key: YYYHAXUZWFWIQF-UHFFFAOYSA-N
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Description

N-(2,4-DICHLOROPHENETHYL)-N-(2-NAPHTHYLMETHYL)AMINE is an organic compound that features a complex structure with both dichlorophenethyl and naphthylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DICHLOROPHENETHYL)-N-(2-NAPHTHYLMETHYL)AMINE typically involves the reaction of 2,4-dichlorophenethylamine with 2-naphthylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DICHLOROPHENETHYL)-N-(2-NAPHTHYLMETHYL)AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Hydroxylated, alkoxylated, or aminated products

Scientific Research Applications

N-(2,4-DICHLOROPHENETHYL)-N-(2-NAPHTHYLMETHYL)AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-DICHLOROPHENETHYL)-N-(2-NAPHTHYLMETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DICHLOROPHENETHYL)-N-METHYLAMINE
  • N-(2-NAPHTHYLMETHYL)-N-METHYLAMINE
  • N-(2,4-DICHLOROPHENETHYL)-N-(2-PHENYLETHYL)AMINE

Uniqueness

N-(2,4-DICHLOROPHENETHYL)-N-(2-NAPHTHYLMETHYL)AMINE is unique due to the presence of both dichlorophenethyl and naphthylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C19H17Cl2N

Molecular Weight

330.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N-(naphthalen-2-ylmethyl)ethanamine

InChI

InChI=1S/C19H17Cl2N/c20-18-8-7-16(19(21)12-18)9-10-22-13-14-5-6-15-3-1-2-4-17(15)11-14/h1-8,11-12,22H,9-10,13H2

InChI Key

YYYHAXUZWFWIQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CNCCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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